4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The indole and pyrazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides: Compounds with similar indole and pyrazole structures.
Uniqueness
4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and the presence of both indole and pyrazole rings.
Properties
Molecular Formula |
C24H28N4O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H28N4O2/c1-16-20(21-14-19(30-4)10-11-23(21)26-16)12-13-25-15-22-17(2)27(3)28(24(22)29)18-8-6-5-7-9-18/h5-11,14,25-26H,12-13,15H2,1-4H3 |
InChI Key |
QKVFCPVVVPXKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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